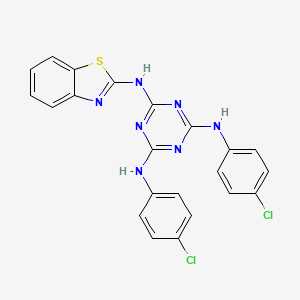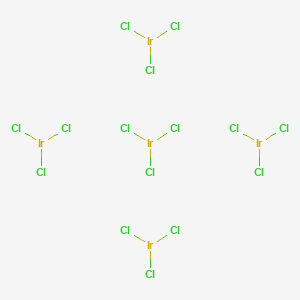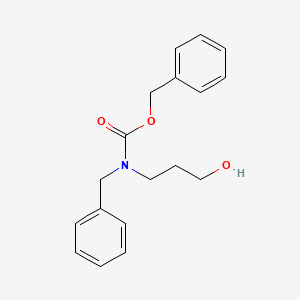
N~2~-(1,3-benzothiazol-2-yl)-N~4~,N~6~-bis(4-chlorophenyl)-1,3,5-triazine-2,4,6-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(1,3-benzothiazol-2-yl)-N~4~,N~6~-bis(4-chlorophenyl)-1,3,5-triazine-2,4,6-triamine is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a benzothiazole ring and multiple chlorophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-(1,3-benzothiazol-2-yl)-N~4~,N~6~-bis(4-chlorophenyl)-1,3,5-triazine-2,4,6-triamine typically involves a multi-step process. The initial step often includes the formation of 2-aminothiophenol, which is then reacted with 4-chlorobenzoyl chloride to produce 4-chloro-N-(2-hydroxyphenyl)benzamide. This intermediate is further reacted with various reagents to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems and controlled reaction conditions to ensure the efficient production of the compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
N~2~-(1,3-benzothiazol-2-yl)-N~4~,N~6~-bis(4-chlorophenyl)-1,3,5-triazine-2,4,6-triamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly involving the chlorophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can result in the formation of various substituted analogs .
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has shown potential in biological assays for its activity against certain enzymes and receptors.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in cancer treatment and neurodegenerative diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of other industrially relevant compounds
Mecanismo De Acción
The mechanism of action of N2-(1,3-benzothiazol-2-yl)-N~4~,N~6~-bis(4-chlorophenyl)-1,3,5-triazine-2,4,6-triamine is not fully understood. it is believed to exert its effects by inhibiting the activity of certain enzymes involved in cancer cell growth and the formation of amyloid-beta peptides. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells and the reduction of inflammation and oxidative stress, which are implicated in the development of diseases like Alzheimer’s.
Comparación Con Compuestos Similares
Similar Compounds
N-(1,3-benzothiazol-2-yl)-2-(4-chlorophenyl)acetamide: This compound shares a similar benzothiazole ring and chlorophenyl group but differs in its overall structure and functional groups.
2-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)acetamide: Another similar compound with a benzothiazole ring and chlorophenyl group, used in various chemical and biological studies.
Uniqueness
Its ability to interact with multiple molecular targets makes it a valuable compound in scientific research and therapeutic development.
Propiedades
Fórmula molecular |
C22H15Cl2N7S |
|---|---|
Peso molecular |
480.4 g/mol |
Nombre IUPAC |
2-N-(1,3-benzothiazol-2-yl)-4-N,6-N-bis(4-chlorophenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C22H15Cl2N7S/c23-13-5-9-15(10-6-13)25-19-28-20(26-16-11-7-14(24)8-12-16)30-21(29-19)31-22-27-17-3-1-2-4-18(17)32-22/h1-12H,(H3,25,26,27,28,29,30,31) |
Clave InChI |
NZNDOAPPDAHTPL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)NC3=NC(=NC(=N3)NC4=CC=C(C=C4)Cl)NC5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(Trifluoromethyl)piperidin-4-yl]methanol](/img/structure/B12450711.png)
![cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]ethyl]-2,5-dimethylphospholane;rhodium;trifluoromethanesulfonate](/img/structure/B12450718.png)
![5,5'-[(4-Bromophenyl)methanediyl]dipyrimidine-4,6-diol](/img/structure/B12450737.png)
![[(1Z)-1-amino-2-nitroethenyl][(4-methoxyphenyl)methyl]amine](/img/structure/B12450751.png)

![2-{[(4-nitrophenyl)carbonyl]amino}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12450773.png)
![N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12450774.png)

![[(1,6-Dibromo-2-naphthyl)oxy]acetic acid](/img/structure/B12450790.png)
![N-{1-[(2,6-dimethylphenyl)carbamoyl]-4-methylcyclohexyl}-N-(furan-2-ylmethyl)benzamide](/img/structure/B12450797.png)


![N-[(1Z)-1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12450817.png)

